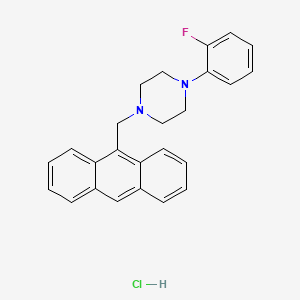
1-(Anthracen-9-ylmethyl)-4-(2-fluorophenyl)piperazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Anthracen-9-ylmethyl)-4-(2-fluorophenyl)piperazine;hydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Anthracen-9-ylmethyl)-4-(2-fluorophenyl)piperazine;hydrochloride typically involves the following steps:
Starting Materials: Anthracene, 2-fluorobenzyl chloride, and piperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(Anthracen-9-ylmethyl)-4-(2-fluorophenyl)piperazine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Anthracen-9-ylmethyl)-4-(2-fluorophenyl)piperazine;hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The anthracene moiety may intercalate with DNA, while the piperazine ring may interact with protein targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(Anthracen-9-ylmethyl)piperazine
- 4-(2-Fluorophenyl)piperazine
- 1-(Anthracen-9-ylmethyl)-4-phenylpiperazine
Uniqueness
1-(Anthracen-9-ylmethyl)-4-(2-fluorophenyl)piperazine;hydrochloride is unique due to the presence of both the anthracene and 2-fluorophenyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
1-(anthracen-9-ylmethyl)-4-(2-fluorophenyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2.ClH/c26-24-11-5-6-12-25(24)28-15-13-27(14-16-28)18-23-21-9-3-1-7-19(21)17-20-8-2-4-10-22(20)23;/h1-12,17H,13-16,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASKVOFZIAZHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC=CC=C5F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B4943040.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4943050.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4943051.png)
![2-[(4-cyano-3-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B4943061.png)
![N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4943073.png)
![[(3,4-dimethylphenyl)-phenylmethyl]urea](/img/structure/B4943080.png)
amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B4943102.png)
![(1-Benzylimidazol-2-yl)-[4-(dimethylamino)phenyl]methanol](/img/structure/B4943104.png)
![N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine;oxalic acid](/img/structure/B4943110.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(5-chloro-1H-benzimidazol-2-yl)-N-methylethanamine](/img/structure/B4943133.png)
![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4943140.png)
![N-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4943143.png)
![4-[5-(4-iodophenoxy)pentyl]morpholine](/img/structure/B4943151.png)
![9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B4943158.png)
